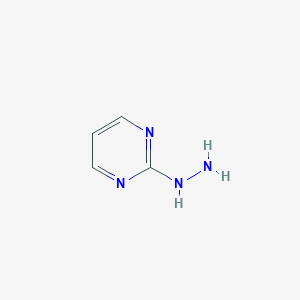

2-Hydrazinopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, forming the basis of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. numberanalytics.comignited.in This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a diverse range of compounds with applications in medicinal chemistry and materials science. numberanalytics.comresearchgate.netnih.gov Pyrimidine-based structures are found in numerous approved drugs, exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. ignited.innih.gov The ability of pyrimidine derivatives to interact with biological targets such as enzymes and receptors makes them a privileged scaffold in drug discovery. nih.govontosight.ai

Role of the Hydrazine (B178648) Moiety in Chemical Reactivity

The hydrazine group (-NHNH2) is a highly reactive functional group that imparts unique chemical properties to the molecules it is a part of. wikipedia.org As a bifunctional nucleophile with two amine groups, hydrazine is a key building block in the synthesis of many heterocyclic compounds. wikipedia.org It readily undergoes condensation reactions with difunctional electrophiles, such as ketones and aldehydes, to form hydrazones. wikipedia.orgwikipedia.org

The reactivity of the hydrazine moiety is central to many important organic transformations. For instance, in the Wolff-Kishner reduction, a hydrazone intermediate is crucial for the conversion of a carbonyl group to a methylene (B1212753) group. wikipedia.org The presence of the hydrazine group can also drive reactions forward by the formation of highly stable dinitrogen gas as a byproduct. wikipedia.org Furthermore, the nucleophilicity of hydrazine allows it to react with a variety of electrophiles, including sulfonyl halides and acyl halides. wikipedia.org

Overview of 2-Hydrazinopyrimidine as a Core Structure in Academic Investigations

This compound, also known as pyrimidin-2-ylhydrazine, is a derivative of pyrimidine with the chemical formula C4H6N4. ontosight.ai It serves as a valuable and versatile precursor in the synthesis of a wide range of heterocyclic compounds. uobaghdad.edu.iqnih.gov The presence of both the pyrimidine ring and the reactive hydrazine group allows for a multitude of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures.

The synthesis of this compound can be achieved through several methods, including the reaction of 2-chloropyrimidine (B141910) with hydrazine or the treatment of 2-mercaptopyrimidine (B73435) with hydrazine hydrate (B1144303). ontosight.aiuobaghdad.edu.iq Its utility as a starting material is demonstrated by its reactions with various reagents. For example, it reacts with active methylene compounds to form pyrazole (B372694) derivatives and with carboxylic anhydrides to yield pyridazine-diones. uobaghdad.edu.iquobaghdad.edu.iq Condensation of this compound with aldehydes or ketones produces azomethines, which can be further converted into tetrazole derivatives. uobaghdad.edu.iquobaghdad.edu.iq

The research interest in this compound and its derivatives stems from their potential biological activities. ontosight.ai Studies have explored their use in the development of pharmaceuticals and agrochemicals, with investigations into their antiviral, antibacterial, and anticancer properties. ontosight.ai The ability to readily synthesize a variety of derivatives from this core structure makes it an important tool for medicinal chemists in the search for new therapeutic agents. scirp.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H6N4 |

| CAS Number | 7504-94-1 |

| Synonyms | Pyrimidin-2-ylhydrazine, 2-Hydrazinylpyrimidine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGHXQFTWKRQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323773 | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7504-94-1 | |

| Record name | 7504-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydrazinopyrimidine and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods for 2-hydrazinopyrimidine typically involve the reaction of a suitable pyrimidine (B1678525) precursor with a hydrazine (B178648) source, most commonly hydrazine hydrate (B1144303).

Reaction of 2-Mercaptopyrimidine (B73435) with Hydrazine Hydrate

A common and effective method for the preparation of this compound involves the treatment of 2-mercaptopyrimidine with hydrazine hydrate. researchgate.netresearchgate.net This reaction proceeds via the displacement of the mercapto group by the hydrazine moiety. The starting material, 2-mercaptopyrimidine, is readily available and the reaction conditions are generally straightforward. One study reported the successful synthesis of this compound (1) from 2-mercaptopyrimidine using this method. researchgate.netresearchgate.netgrafiati.com The resulting this compound can then be used as a precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netgrafiati.com For instance, treatment of this compound with active methylene (B1212753) compounds like acetyl acetone (B3395972) can yield 2-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidine. researchgate.netgrafiati.com

Hydrazinolysis of Pyrimidine Derivatives

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a widely employed strategy for the synthesis of this compound from various pyrimidine derivatives. This approach is particularly useful when the leaving group at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack by hydrazine.

Commonly used precursors for hydrazinolysis include 2-halopyrimidines, such as 2-chloropyrimidine (B141910), and 2-alkoxypyrimidines. google.comgoogle.comresearchgate.net The reaction of 2-chloropyrimidine with hydrazine is a known route to this compound. google.com Similarly, 2-ethylthiopyrimidine derivatives have been subjected to hydrazinolysis with hydrazine hydrate to afford the corresponding this compound derivative. mit.edu The reaction conditions for hydrazinolysis can vary, but often involve heating the pyrimidine derivative with hydrazine hydrate in a suitable solvent like ethanol (B145695). researchgate.net

Reaction of 4,6-Dichloropyrimidine (B16783) with Hydrazine Hydrate

The reaction of 4,6-dichloropyrimidine with hydrazine hydrate is a versatile method that can lead to the formation of hydrazinopyrimidine derivatives. While this reaction can be controlled to selectively substitute one or both chlorine atoms, it serves as a key step in the synthesis of functionalized hydrazinopyrimidines. For instance, the reaction of 4,6-dichloropyrimidine with hydrazine hydrate at room temperature can yield 4-chloro-6-hydrazinopyrimidine. smolecule.com This intermediate is a valuable building block for the synthesis of more complex molecules. The reaction is typically carried out in the presence of a base. smolecule.com

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry often employs catalytic systems to enhance reaction efficiency, selectivity, and to enable reactions under milder conditions. In the context of this compound synthesis, transition metal catalysis, particularly with palladium, has been explored for the formation of the crucial carbon-nitrogen bond between the pyrimidine ring and the hydrazine moiety. smolecule.com

Palladium-catalyzed cross-coupling reactions are effective for constructing C-N bonds. smolecule.com These methods can be applied to the synthesis of hydrazinopyrimidines from halopyrimidines and hydrazine derivatives. While specific examples detailing the direct catalytic synthesis of the parent this compound are not extensively documented in the provided results, the principles of palladium-catalyzed amination are applicable. These reactions often utilize phosphine (B1218219) ligands to facilitate the catalytic cycle. smolecule.com The use of catalysts can potentially offer advantages over traditional methods by allowing for lower reaction temperatures and improved yields.

Alternative Synthetic Pathways for Functionalized this compound Derivatives

This compound is a valuable synthon for the creation of a diverse range of functionalized derivatives, particularly fused heterocyclic systems. These derivatives often exhibit interesting biological activities.

One common strategy involves the condensation of this compound with various electrophilic reagents. For example, the reaction of this compound with:

Active methylene compounds , such as acetylacetone, leads to the formation of pyrazole-substituted pyrimidines. researchgate.netgrafiati.com

Carboxylic anhydrides , like maleic anhydride (B1165640) or 1,2,3,6-tetrahydrophthalic anhydride, yields pyridazine-3,6-dione derivatives. researchgate.netgrafiati.com

Phenyl isothiocyanate and ethyl chloroacetate can afford 3-phenyl-1,3-thiazolidine-2,4-dione-2-(pyrimidine-2-yl)hydrazone. researchgate.net

Aromatic aldehydes or ketones results in the formation of azomethine derivatives, which can be further converted into tetrazole derivatives. researchgate.net

Aryl chloromethyl ketones following reaction with potassium thiocyanate (B1210189) to form a thiosemicarbazide (B42300) intermediate, produces 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine hydrochlorides. researchgate.net

These examples highlight the utility of this compound as a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential applications in various fields of chemistry.

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

A common technique for the purification of solid organic compounds is recrystallization . researchgate.netgoogle.comresearchgate.netvulcanchem.com This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. mit.edu For this compound, ethanol is often used as a recrystallization solvent. researchgate.net In some cases, a two-solvent recrystallization system may be employed, where the compound is soluble in one solvent and insoluble in the other. mit.edu The solid product is typically collected by filtration, washed with a cold solvent to remove residual impurities, and then dried. researchgate.net

Chromatography is another powerful purification technique. google.com Depending on the scale and nature of the synthesis, different chromatographic methods can be utilized. For instance, column chromatography using silica (B1680970) gel or other stationary phases can be effective for separating the desired product from byproducts and unreacted starting materials. researchgate.net Techniques like liquid chromatography are also mentioned for the purification of related pyrimidine derivatives. google.com

The final isolated product is often characterized by various analytical techniques, such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity and purity. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinopyrimidine

Nucleophilic Substitution Reactions of 2-Hydrazinopyrimidine

The hydrazine (B178648) group (-NHNH2) in this compound is a strong nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. This enhanced nucleophilicity allows this compound to readily participate in nucleophilic substitution reactions. It can react with various electrophilic substrates, where the terminal amino group of the hydrazine moiety typically acts as the attacking nucleophile.

The general scheme for this reaction is as follows:

Where LG is a leaving group (e.g., Cl, Br, I).

Detailed research findings indicate that the mechanism of these substitutions can vary. For example, the reaction of hydrazine with 1-chloro-2,4-dinitrobenzene (B32670) in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.org In other cases, the departure of the leaving group can be the rate-limiting step. ccsenet.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Leaving Group | Product |

|---|---|---|

| Alkyl Halide (R-X) | Halide (X) | 2-(N'-alkylhydrazinyl)pyrimidine |

| Acyl Chloride (RCOCl) | Chloride (Cl) | 2-(N'-acylhydrazinyl)pyrimidine |

Hydrazone Formation and Condensation Reactions

A hallmark reaction of hydrazines, including this compound, is their condensation with carbonyl compounds to form hydrazones. wikipedia.org This reaction is fundamental to many derivatization strategies involving this compound.

This compound reacts efficiently with a wide range of aldehydes and ketones to yield the corresponding 2-(pyrimidin-2-yl)hydrazones. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to produce the stable hydrazone, characterized by a C=N double bond. wikipedia.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a small amount of acid. nih.gov The rate of hydrazone formation can be influenced by electronic factors; electron-deficient aldehydes and ketones tend to react more rapidly than electron-rich ones. nih.gov

Table 2: Hydrazone Formation with Various Carbonyl Compounds

| Carbonyl Compound | Type | Reaction Condition | Product |

|---|---|---|---|

| Benzaldehyde | Aldehyde | Ethanol, reflux | N'-(Phenylmethylene)hydrazinopyrimidine |

| Acetone (B3395972) | Ketone | Acetic acid, reflux | N'-(Propan-2-ylidene)hydrazinopyrimidine |

| 4-Nitrobenzaldehyde | Aldehyde | pH 7.4 buffer | N'-(4-Nitrobenzylidene)hydrazinopyrimidine |

Derivatives of this compound that also contain a carbonyl group or a similar electrophilic center can undergo intramolecular condensation reactions to form cyclic structures. This process is a key step in the synthesis of various fused heterocyclic systems. The reaction is driven by the formation of a thermodynamically stable ring. For instance, if a substituent on the pyrimidine (B1678525) ring or on a group attached to the hydrazine nitrogen contains a ketone or aldehyde functionality at an appropriate distance, an internal cyclization can occur, leading to the formation of a new ring fused to the pyrimidine core. Such reactions often occur under thermal or acid/base-catalyzed conditions. organic-chemistry.orgmdpi.com

Cyclization Reactions Leading to Fused Heterocycles

The derivatives formed from this compound, particularly hydrazones, are excellent precursors for synthesizing a variety of fused heterocyclic compounds. These cyclization reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with these fused systems.

One of the most important applications of this compound is in the synthesis of pyrazole (B372694) derivatives. It can react with 1,3-dicarbonyl compounds or their synthetic equivalents in a cyclocondensation reaction. mdpi.commdpi.com The initial step is the formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization involving the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. This results in a pyrimidine ring substituted with a pyrazole moiety.

Furthermore, this compound is a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles. This transformation can be achieved by reacting this compound with various β-ketoesters or malonates. The reaction proceeds through initial condensation followed by an intramolecular cyclization, creating a pyrazole ring fused to the pyrimidine ring. nih.govnih.gov

Table 3: Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives

| Reagent | Reaction Type | Fused Heterocycle Formed |

|---|---|---|

| Acetylacetone (1,3-diketone) | Cyclocondensation | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine |

| Ethyl Acetoacetate (β-ketoester) | Cyclocondensation | 5-Methyl-2-(pyrimidin-2-yl)-2,4-dihydro-3H-pyrazol-3-one |

| Diethyl Malonate | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine derivative |

This compound can also be utilized to construct triazole-containing compounds, particularly fused wikipedia.orgresearchgate.netgoogle.comtriazolo[4,3-a]pyrimidine systems. nih.gov These syntheses often involve the reaction of this compound with reagents that can provide the single carbon atom required to complete the triazole ring.

Common methods include:

Reaction with Orthoesters: Reacting this compound with orthoesters, such as triethyl orthoformate, leads to the formation of an intermediate which upon heating undergoes cyclization to yield the wikipedia.orgresearchgate.netgoogle.comtriazolo[4,3-a]pyrimidine core.

Reaction with Carboxylic Acids or Acyl Chlorides: Acylation of this compound followed by thermal or acid-catalyzed cyclodehydration is another route to synthesize substituted triazolopyrimidines.

Reaction with Carbon Disulfide: Treatment with carbon disulfide followed by alkylation and cyclization can lead to mercapto-substituted triazolopyrimidines.

These reactions provide a versatile platform for creating a library of substituted triazolopyrimidine derivatives for various applications. nih.govmdpi.comnih.gov

Table 4: Reagents for the Synthesis of wikipedia.orgresearchgate.netgoogle.comTriazolo[4,3-a]pyrimidines

| Reagent | Intermediate Step | Resulting Fused System |

|---|---|---|

| Triethyl Orthoformate | Condensation & Cyclization | wikipedia.orgresearchgate.netgoogle.comTriazolo[4,3-a]pyrimidine |

| Formic Acid | Acylation & Cyclodehydration | wikipedia.orgresearchgate.netgoogle.comTriazolo[4,3-a]pyrimidine |

| Acetyl Chloride | Acylation & Cyclodehydration | 3-Methyl- wikipedia.orgresearchgate.netgoogle.comtriazolo[4,3-a]pyrimidine |

Formation of Thiazolidinones

The synthesis of thiazolidinones from this compound precursors typically involves a multi-step process. The initial step is the reaction of a this compound derivative with various aromatic aldehydes to form the corresponding Schiff's bases. These intermediates are then subjected to cyclization with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring structure.

This reaction pathway is a well-established method for creating thiazolidinone moieties attached to a pyrimidine core. For instance, 6-p-Anisyl-5-cyano-2-hydrazino-3-N-methyl-3,4-dihydropyrimidin-4-one is first condensed with an aromatic aldehyde. The resulting benzalhydrazino-pyrimidin-4-one intermediate then undergoes cyclization with thioglycolic acid, affording the corresponding 4-thiazolidinone. A similar cyclocondensation approach is used to form 2-azetidinones (β-lactams), where the Schiff base is reacted with chloroacetyl chloride in the presence of a base like triethylamine. nih.govresearchgate.net

The general scheme for this synthesis can be summarized as follows:

Schiff Base Formation: A this compound derivative is refluxed with an aromatic aldehyde in a solvent such as ethanol.

Cyclization: The isolated Schiff base is then reacted with thioglycolic acid, leading to the formation of the 4-thiazolidinone ring.

Synthesis of Thiazole-Substituted Hydrazines

Thiazole-substituted hydrazines are synthesized through the condensation of a carbonyl group with thiosemicarbazide (B42300), followed by a heterocyclization step. nih.gov This classical approach, known as the Hantzsch synthesis, involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net

A typical synthetic route involves two main steps:

Thiosemicarbazone Formation: A ketone derivative is reacted with thiosemicarbazide in refluxing ethanol, often with an acid catalyst like glacial acetic acid, to produce a thiosemicarbazone intermediate. nih.gov

Heterocyclization: The intermediate is then treated with an appropriate α-halocarbonyl compound (e.g., 2-bromoacetophenone (B140003) derivatives) to form the 2-hydrazinyl-1,3-thiazole ring. nih.govresearchgate.net

This methodology allows for the creation of diverse thiazole (B1198619) derivatives. For example, reacting an intermediate potassium sulphide salt with α-haloketones like ethyl bromoacetate (B1195939) can yield thiophene (B33073) derivatives, while reaction with ethyl bromocyanoacetate can produce thiazole derivatives. nih.gov The resulting 2-hydrazinyl-4-phenyl-1,3-thiazole compounds have shown greater anti-Candida activity compared to analogous thiazole derivatives lacking the C2-hydrazone linkage, suggesting the importance of the hydrazine group for biological potency. nih.gov

Derivatization for Enhanced Analytical Detection

Application as a Derivative Reagent for Oligosaccharides in Mass Spectrometry

This compound (2-HPM) has been developed as a rapid and sensitive derivatization reagent for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.govresearchgate.net The low ionization efficiency of native oligosaccharides significantly hampers their sensitive detection in MS. nih.govresearchgate.netrsc.org Derivatization with 2-HPM addresses this issue by introducing an easily ionizable and hydrophobic tag to the reducing end of the oligosaccharides. nih.gov

The derivatization reaction is notably efficient; the presence of an electron-withdrawing N-heterocycle in the 2-HPM structure increases the reactivity of the hydrazine group, allowing for the quantitative derivatization of oligosaccharides within 15 minutes. nih.govresearchgate.net This rapid reaction selectively facilitates the ionization of the tagged oligosaccharides. Following derivatization with 2-HPM, a significant increase in MALDI signal intensities—greater than 10-fold—is observed for both neutral and sialylated oligosaccharides. nih.govresearchgate.net Furthermore, the derivatization leads to enhanced fragmentation in tandem mass spectrometry (MS/MS), which simplifies the structural elucidation of the oligosaccharides. nih.govresearchgate.net

Role as a Co-Matrix in MALDI-MS Analysis

A significant advantage of using this compound is its dual functionality as both a derivatization reagent and a co-matrix in MALDI-MS analysis. nih.govresearchgate.net After tagging the oligosaccharides, the 2-HPM molecule itself can act as a matrix, absorbing energy from the laser and facilitating the desorption and ionization of the analyte. nih.gov

Comparative Analysis with Other Derivatization Strategies

This compound (2-HPM) offers distinct advantages compared to other derivatization reagents used for oligosaccharide and small molecule analysis. Its performance can be evaluated against other hydrazine-based reagents and alternative chemical tags based on reaction speed, sensitivity enhancement, and procedural simplicity.

| Reagent/Strategy | Target Analyte(s) | Key Advantages | Key Disadvantages | Citation(s) |

| This compound (2-HPM) | Oligosaccharides | Rapid reaction (15 min), >10-fold signal increase, acts as co-matrix (no cleanup needed). | Derivatization efficiency can be concentration-dependent. | nih.govresearchgate.netsciopen.com |

| 2-Hydrazino-1-methylpyridine (HMP) | Steroid androgens (e.g., DHT) | High sensitivity, allows detection in low plasma volumes. | Forms E/Z isomers, creating chromatographic complexity. | nih.gov |

| 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Steroid androgens | Isomers co-elute, reducing chromatographic complexity. | Provides lower sensitivity compared to HMP for DHT analysis. | nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | Can derivatize multiple compound classes simultaneously for LC-MS. | Requires activation steps for carboxylic acids. | mdpi.com |

| Positively Charged Reagents (e.g., 4-CEBTPP) | Oligosaccharides | High ionization efficiency, ~20x greater sensitivity than Fmoc-Cl, femtomole-level detection. | Requires removal of excess reagent, more complex synthesis. | researchgate.net |

| Aminopyrazine | Oligosaccharides | Acts as derivatization reagent and co-matrix, improves S/N ratio by 2-6 fold. | Slower reaction time compared to 2-HPM. | rsc.org |

While reagents like 2-hydrazino-1-methylpyridine (HMP) offer enhanced sensitivity for specific molecules like androgens, they can introduce challenges such as chromatographic separation of isomers. nih.gov Reagents with permanent positive charges, such as 4-CEBTPP, provide exceptional sensitivity but often require more complex synthesis and purification steps. researchgate.net In contrast, 2-HPM's dual role as a reagent and co-matrix provides a unique combination of speed, sensitivity, and simplicity, making it a highly effective tool for high-throughput MALDI-MS analysis of oligosaccharides. nih.govresearchgate.net

Functional Group Transformations on the Pyrimidine Ring

The pyrimidine ring, which forms the core of this compound, is susceptible to various functional group transformations and skeletal editing, allowing for its conversion into other heterocyclic systems. These transformations often proceed by activating the ring, followed by nucleophilic attack and subsequent rearrangement or ring-opening/closing sequences.

One significant transformation is the conversion of pyrimidines into pyrazoles. nih.gov This can be achieved under mild conditions by first activating the pyrimidine via triflylation at room temperature, followed by a hydrazine-mediated skeletal remodeling that results in a formal one-carbon deletion from the ring. nih.gov

Another powerful strategy is a "deconstruction-reconstruction" approach. nih.gov In this method, a pyrimidine is transformed into an N-arylpyrimidinium salt. This salt can then be cleaved by a nucleophile to generate a three-carbon iminoenamine building block. This versatile intermediate can subsequently be cyclized with various reagents (such as amidines or hydrazines) to construct a wide range of new heterocycles, including substituted pyrimidines, pyrazoles, and 1,2-oxazoles. nih.gov

Ring transformations can also be induced by strong nucleophiles like potassium amide in liquid ammonia. wur.nl These reactions can lead to degenerate ring transformations, where a ring nitrogen is exchanged, or ring contractions. For example, quaternization of a ring nitrogen to form a pyrimidinium salt enhances the ring's reactivity, allowing for hydrazinolysis to form pyrazole at room temperature, a reaction that would otherwise require high temperatures. wur.nl These skeletal editing strategies enable the pyrimidine core to serve as a synthon for diverse heterocyclic structures, greatly expanding its utility in medicinal and materials chemistry. nih.govresearchgate.net

Medicinal Chemistry and Pharmaceutical Research Applications

2-Hydrazinopyrimidine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new drugs. The pyrimidine (B1678525) nucleus, and by extension this compound, fits this description perfectly. Its structural features allow for the introduction of various substituents, leading to compounds with a wide spectrum of biological activities.

The hydrazino group at the 2-position of the pyrimidine ring is a key functional group that enables a variety of chemical transformations. This reactivity has been exploited by medicinal chemists to create large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads. The adaptability of the this compound scaffold has led to the development of compounds targeting a range of diseases, including cancer.

Design and Synthesis of Novel Pharmacologically Active Derivatives

The chemical reactivity of the hydrazino group in this compound makes it an ideal precursor for synthesizing a multitude of derivatives with potential therapeutic applications.

Pyrimidinyl Hydrazone and N-Acylhydrazone Derivatives

Hydrazones, characterized by the -NHN=CH- group, are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. Pyrimidinyl hydrazone and N-acylhydrazone derivatives are synthesized by condensing this compound with various aldehydes and ketones.

The synthesis typically involves the reaction of a hydrazide with an appropriate carbonyl compound. For instance, N-acylhydrazones can be prepared by condensing phenyl hydrazide derivatives with benzaldehyde. These derivatives have shown significant potential as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. The general synthetic approach allows for the creation of a diverse library of compounds by varying the aldehyde or ketone reactant.

Thienopyrimidine Derivatives

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are another important class of heterocyclic compounds with diverse biological activities. The synthesis of thienopyrimidine derivatives can be achieved starting from this compound precursors. For example, substitution of a mercapto group in a thienopyrimidine precursor with hydrazine (B178648) hydrate (B1144303) yields a 2-hydrazino derivative, which can then be cyclized to form triazolo derivatives.

These compounds have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents through the inhibition of enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenases (COXs). The synthesis often begins with a Gewald reaction to construct the initial thiophene ring, followed by cyclization and subsequent modifications to introduce the desired functionalities.

Dihydropyrimidine (B8664642) Analogs

Dihydropyrimidines (DHPMs), famously synthesized through the Biginelli reaction, are a class of compounds with a wide array of pharmacological properties, including calcium channel modulation and anticancer activity. The synthesis of dihydropyrimidine analogs can be initiated from precursors that can be subsequently converted to 2-hydrazino derivatives. For example, a 2-hydrazinyl-1,6-dihydropyrimidine derivative has been synthesized from a thiazolo[3,2-a]pyrimidine precursor.

The classical Biginelli reaction involves a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This multicomponent reaction approach allows for significant structural diversity in the resulting dihydropyrimidine scaffold. These compounds have been explored as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are important targets in cancer therapy.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic potential.

By systematically modifying the substituents on the pyrimidine ring and the hydrazone moiety, researchers can identify the key structural features required for potent and selective biological activity. For example, in the development of kinase inhibitors, SAR studies help in designing molecules that fit precisely into the ATP-binding pocket of the target kinase.

Computational methods such as molecular docking and 3D-QSAR (three-dimensional quantitative structure-activity relationship) are often employed to guide the design of new analogs and to understand the interactions between the compounds and their biological targets at a molecular level. These studies have been instrumental in the development of potent antibacterial agents based on the 4-aminoquinoline-hydrazone scaffold.

The following table summarizes the biological activities of some representative this compound derivatives:

| Derivative Class | Target/Activity | Reference |

| Pyrimidinyl Hydrazones | COX-2 Inhibition, Anti-inflammatory | |

| Thienopyrimidines | 15-LOX/COX Inhibition, Anti-inflammatory | |

| Dihydropyrimidines | EGFR/VEGFR-2 Inhibition, Anticancer | |

| 4-Aminoquinoline-Hydrazones | Antibacterial |

Development of Targeted Therapeutic Agents

The ultimate goal of medicinal chemistry research is to develop targeted therapeutic agents with high efficacy and minimal side effects. The this compound scaffold has proven to be a valuable starting point for the design of such agents.

A prime example is in the field of oncology, where targeted therapies aim to inhibit specific molecules involved in cancer cell growth and proliferation. Pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, derivatives of the pyrrolo[2,1-f] triazine scaffold, which can be conceptually linked to modified pyrimidine structures, have shown potent inhibitory activity against kinases like ALK, JAK2, and VEGFR-2.

The development of drugs like Sotorasib and Adagrasib, which target specific mutations in the KRAS protein, highlights the success of targeted therapy. While not direct derivatives of this compound, their structures often contain related nitrogen-containing heterocyclic cores, underscoring the importance of these scaffolds in modern drug discovery. The continued exploration of this compound and its derivatives holds significant promise for the development of new and effective targeted therapies for a variety of diseases.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

Derivatives of 2-hydrazinopyrimidine have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. These findings highlight the potential of this chemical class in addressing the growing challenge of antimicrobial resistance.

A number of studies have reported the synthesis and antibacterial evaluation of various this compound derivatives. For instance, a series of novel indolyl-pyrimidine derivatives were synthesized from 4-hydrazinopyrimidine-5-carbonitrile. bohrium.com Among these, compounds 5 , 9g , 9i , and 9j exhibited significant antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. bohrium.com Their activity was found to be comparable to standard reference drugs. bohrium.com

In another study, new azo-pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. japsonline.com One of the synthesized compounds, IVb , demonstrated strong antibacterial activity. japsonline.com Similarly, a series of new pyrimidine (B1678525), pyridine (B92270), and thiophene (B33073) derivatives were prepared, with compounds 2a , 3a , 3c , and 9 showing activity against some bacterial species. ekb.eg

Furthermore, the synthesis of new indolyl-pyrimidine-5-carbonitriles led to the identification of compounds with potent antibacterial action. japsonline.com Specifically, 2-(1H-indol-3-yl)-4,6-dioxo-6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (3 ) and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4 ) displayed high antibacterial activity, comparable to penicillin. japsonline.com

The reactivity of (9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)hydrazine was explored to create novel pyrazole (B372694) and pyridazine (B1198779) derivatives. nih.gov The resulting β-enaminonitriles of the pyrazole ring system (2-4 ) showed greater inhibitory activity against Gram-positive and Gram-negative bacteria than their β-enaminoester counterparts (5 and 6 ). nih.gov Notably, the pyridazine derivative 9 and a non-acetylated sugar derivative 10 demonstrated the most significant antibacterial activities. nih.gov

Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antibacterial potential. bohrium.com Six of these compounds were found to have bacteriostatic activity against both S. aureus and E. coli. bohrium.com A synergistic effect was observed when these compounds were combined with ampicillin, particularly against S. aureus. bohrium.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strains | Key Findings | Reference |

| Indolyl-pyrimidines (5 , 9g , 9i , 9j ) | S. aureus, B. cereus, E. coli | Pronounced antimicrobial activity comparable to reference drugs. | bohrium.com |

| Azo-pyrimidine (IVb ) | Not specified | Strong antibacterial activity. | japsonline.com |

| Pyrimidine, pyridine, thiophene (2a , 3a , 3c , 9 ) | Not specified | Showed activity against some bacterial species. | ekb.eg |

| Indolyl-pyrimidine-5-carbonitriles (3 , 4 ) | Not specified | High antibacterial activity comparable to penicillin. | japsonline.com |

| Pyrazole (2-4 ) & Pyridazine (9 ) derivatives | Gram-positive & Gram-negative bacteria | Pyridazine derivative showed the most significant activity. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Bacteriostatic activity and synergistic effect with ampicillin. | bohrium.com |

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. A study on novel indolyl-pyrimidine derivatives revealed that compounds 5 , 9g , 9i , and 9j were also active against the fungal pathogens Candida albicans and Aspergillus flavus. bohrium.com Another investigation into indolyl-pyrimidine-5-carbonitriles showed that compounds 1 , 3 , 4 , 7a , 7b , and 7c were active against C. albicans. japsonline.com

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives also yielded compounds with notable antifungal activity. researchgate.net Specifically, compounds 5 , 6 , 9 , 10 , and 11 demonstrated moderate to high inhibitory activity against a panel of fungi including Macrophomina phaseolina, Fusarium equiseti, Alternaria alternata, Colletotrichum corchori, and Curvularia lunata. researchgate.net For example, compound 5 showed 72% inhibition against M. phaseolina and 77% against C. lunata. researchgate.net

Furthermore, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi. nih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal Strains | Key Findings | Reference |

| Indolyl-pyrimidines (5 , 9g , 9i , 9j ) | C. albicans, A. flavus | Pronounced antifungal activity. | bohrium.com |

| Indolyl-pyrimidine-5-carbonitriles (1 , 3 , 4 , 7a-c ) | C. albicans | Active against C. albicans. | japsonline.com |

| Thieno[2,3-d]pyrimidines (5 , 6 , 9 , 10 , 11 ) | M. phaseolina, F. equiseti, A. alternata, C. corchori, C. lunata | Moderate to high inhibitory activity against various fungi. | researchgate.net |

| Pyrimidine with amide moiety (5o ) | Phomopsis sp. | Excellent activity, superior to Pyrimethanil. | nih.gov |

Anticancer Activity Research

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research. These studies have explored their direct effects on cell viability, their ability to inhibit key enzymes involved in cancer progression, and their influence on the cell cycle and apoptosis.

A wide array of this compound derivatives has demonstrated inhibitory effects on the growth of numerous cancer cell lines. waocp.org For instance, newly designed hybrids of pyrimidine-hydrazone moieties showed inhibitory activity against colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. encyclopedia.pub

In a study focusing on indolyl-pyrimidines, compounds 4 and 9g were evaluated for their cytotoxic activity against human colon carcinoma (CaCo-2) cells and were found to be highly active, comparable to the reference drug doxorubicin. bohrium.com Another study reported the synthesis of pyrimidine derivatives that were active against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. researchgate.net

Furthermore, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were tested against the NCI 60 cell line panel. nih.gov Compound 3c showed significant activity against 16 cell lines and completely killed NCI-H522 and MDA-MB-435 cell lines. nih.gov Compound 4a caused complete cell death in seven cell lines. nih.gov

A separate investigation into pyrimidine derivatives revealed that compound 62 exhibited cytotoxicity against human colon adenocarcinoma HT-29, two breast cancer cell lines (MCF-7, T47D), and a mouse embryonic fibroblast cell line (NIH-3T3). ekb.eg

Table 3: Cytotoxic Effects of Selected this compound Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |

| Pyrimidine-hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Broad-spectrum inhibitory activity. | encyclopedia.pub |

| Indolyl-pyrimidines (4 , 9g ) | CaCo-2 (Human colon carcinoma) | Highly active, comparable to doxorubicin. | bohrium.com |

| Fused benzo[h]chromeno[2,3-d]pyrimidines (3c , 4a ) | NCI 60 panel | Significant activity against multiple cell lines, including complete cell death in some. | nih.gov |

| Pyrimidine derivative (62 ) | HT-29, MCF-7, T47D, NIH-3T3 | Cytotoxic against colon and breast cancer cell lines. | ekb.eg |

One of the mechanisms by which some anticancer drugs exert their effects is through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Research has indicated that certain this compound derivatives may function as topoisomerase IIα inhibitors. encyclopedia.pub Topoisomerase IIα is often overexpressed in tumors and its inhibition can lead to DNA double-strand breaks and subsequent apoptosis. encyclopedia.pub

Molecular docking studies have suggested that newly designed pyrimidine-hydrazone hybrids can bind to the active cavities of topoisomerase IIα in a complex with DNA. encyclopedia.pub This proposed mode of action is similar to that of established topoisomerase II-targeted chemotherapy agents like etoposide (B1684455) and doxorubicin. encyclopedia.pub

In a study of pyrazolo[4,3-f]quinoline derivatives, compound 2E was found to be highly active in preventing the catalytic activity of topoisomerase IIα, with an inhibition of 88.3%, similar to the positive control, etoposide. mdpi.com

Beyond direct cytotoxicity and enzyme inhibition, this compound derivatives have been shown to influence the cell cycle and induce apoptosis in cancer cells. For example, a synthetic hydrazone derivative was found to induce G0/G1 phase cell cycle arrest and a two-fold increase in early apoptotic activity in tongue cancer cells. waocp.org

In an investigation of pyrimidine-hydrazone hybrids on A549 lung cancer and CCRF-CEM leukemia cells, it was observed that the tested compounds caused an increase in the number of cells in the G1 phase and a decrease in the S (proliferation) phase. encyclopedia.pub These compounds also had a statistically significant effect on inducing cell death through apoptosis. encyclopedia.pub Notably, compound 6 at concentrations of 5 and 10 µM increased the number of apoptotic cells in the A549 cell line to over 70%, which was about 20% more than the standard drug doxorubicin. encyclopedia.pub

Furthermore, the anticancer activity of fused benzo[h]chromeno[2,3-d]pyrimidine derivatives on the human breast cancer cell line MCF-7 was linked to cell cycle arrest and apoptosis induction. nih.gov The role of Bcl-2 and Mcl-1, which are involved in both apoptosis and cell cycle progression, was highlighted in this context. nih.gov

Antiviral Properties

Derivatives of this compound have been investigated for their potential as antiviral agents. ontosight.aievitachem.com These compounds have shown promise in inhibiting the replication of certain viruses. ontosight.ai For instance, hydrazinopyrimidines have been studied for their activity against various viral strains, forming a basis for the development of new pharmaceutical agents. ontosight.aievitachem.com

Research into nonannulated tetrazolylpyrimidines, synthesized from this compound, has provided specific data on their antiviral efficacy. nih.gov While some derivatives showed minimal activity, others displayed measurable effects against the influenza A H1N1 virus in Madin-Darby Canine Kidney (MDCK) cell cultures. nih.gov

| Compound | Cytotoxicity (CC50, μg/ml) | Inhibitory Concentration (IC50, μg/ml) | Selectivity Index (SI) |

|---|---|---|---|

| N'-(Pyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (7a) | >300 | >300 | 1 |

| N'-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (7b) | >300 | >300 | 1 |

| 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol (9) | 53.9 | >30 | 2 |

| 5-Methyl-2-phenyl-7-(pyrimidin-2-yl)- ontosight.aismolecule.comnih.govtriazolo[1,5-a]pyrimidin-6(5H)-one (12a) | >300 | 170 | 2 |

Table 1. Antiviral properties of selected tetrazolylpyrimidine derivatives against influenza A H1N1 virus. nih.gov

Furthermore, molecular docking studies on other derivatives, such as 5-Nitro-4-methoxy-6-hydrazinopyrimidine, have suggested a potential mechanism for antiviral action against HIV. vulcanchem.com These simulations indicate a binding affinity for the HIV-1 reverse transcriptase (RT) enzyme at its non-nucleoside inhibitor site, which would disrupt the enzyme's polymerase activity. vulcanchem.com

Other Potential Biological Activities (e.g., Antileishmanial Activity)

Beyond antiviral applications, this compound derivatives have demonstrated significant potential against other pathogens, most notably Leishmania protozoa. nih.gov Leishmaniasis is a disease caused by these parasites, and the search for more effective and less toxic treatments is ongoing. scielo.org.co

A study focused on 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives reported potent antileishmanial activity against Leishmania amazonensis. nih.gov All fifteen synthesized compounds were tested against both promastigote and amastigote forms of the parasite. nih.gov The results confirmed the potential of these 2-pyrimidinyl derivatives as lead compounds in the discovery of new antileishmanial drugs. nih.gov This antiprotozoal activity is a significant area of investigation for this class of compounds. nih.gov

Mechanism of Action Studies

Understanding the mechanism of action is critical for the rational design of more potent and specific therapeutic agents. For this compound derivatives, investigations have pointed to several modes of action, including direct interaction with protein targets, modulation of cellular pathways, and interference with nucleic acid functions.

The biological effects of this compound derivatives are often initiated by their interaction with specific enzymes or receptors. evitachem.comontosight.ai The hydrazino group is a key functional moiety, acting as a strong nucleophile that can form covalent bonds with biological targets, potentially leading to enzyme inhibition and the disruption of cellular processes. vulcanchem.comsmolecule.com

Several specific enzyme targets have been identified:

HIV-1 Reverse Transcriptase : As mentioned, docking studies suggest that derivatives can bind to the non-nucleoside inhibitor site of this viral enzyme, inhibiting its function. vulcanchem.com

Protein Tyrosine Phosphatases (PTPs) : The hydrazinyl group is capable of irreversibly modifying the active-site cysteine residue in PTPs, which could disrupt signaling pathways involved in diseases like diabetes and cancer. vulcanchem.com

DNA Gyrase : Molecular docking studies of 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives, synthesized from 2-hydrazinopyrimidines, showed favorable binding with the DNA gyrase receptor, indicating a potential mechanism for their antimicrobial activity. researchgate.net

Sterol 14α-demethylase (CYP51) : In the context of antileishmanial activity, molecular docking has indicated that vanillin (B372448) derivatives containing a triazole ring (synthetically related to hydrazines) bind favorably to the CYP51 enzyme from L. infantum. scielo.br This enzyme is crucial for the synthesis of sterols in the parasite's cell membrane. scielo.br

| Derivative Class | Potential Enzyme Target | Associated Biological Activity | Reference |

|---|---|---|---|

| 5-Nitro-4-methoxy-6-hydrazinopyrimidine | HIV-1 Reverse Transcriptase | Antiviral (HIV) | vulcanchem.com |

| 4-Ethoxy-2-hydrazinylpyrimidine | Protein Tyrosine Phosphatases (PTPs) | Anticancer, Antidiabetic | vulcanchem.com |

| 1,2,4-Triazolo[4,3-a]pyrimidin-5-(1H)-ones | DNA Gyrase | Antimicrobial | researchgate.net |

| Triazolyl Vanillin Derivatives | Sterol 14α-demethylase (CYP51) | Antileishmanial | scielo.br |

Table 2. Potential enzyme targets for various this compound derivatives.

The interaction of these compounds with their molecular targets can trigger broader changes in cellular pathways. Studies on the antileishmanial 2-pyrimidinyl hydrazone derivatives have provided direct evidence of such modulation. nih.gov The mechanism of action for these compounds involves causing mitochondrial depolarization and increasing the levels of intracellular reactive oxygen species (ROS). nih.gov This disruption of mitochondrial function and induction of oxidative stress are potent mechanisms for inducing parasite death. nih.gov

Additionally, a copper complex formed with a derivative of this compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in bladder cancer cells, demonstrating another mode of cellular pathway modulation. nih.gov

The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA suggests that these compounds could interfere with nucleic acid metabolism. ontosight.airesearchgate.net This interference can occur through several mechanisms, including the inhibition of enzymes essential for DNA synthesis or direct interaction with the DNA molecule itself. nih.govcreative-biolabs.com

Research has shown that 2-Hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol, a related compound, can act as a metal-free agent capable of cleaving plasmid DNA. nih.gov The DNA cleavage efficiency of this molecule was significantly enhanced by the presence of a hydroxyl group compared to its non-hydroxy counterpart. nih.gov This suggests a mechanism involving nucleophilic attack on the phosphodiester backbone of DNA, a process that is accelerated by the compound's functional groups. nih.gov

Furthermore, some pyrimidine derivatives are known to act as antimetabolites. encyclopedia.pub Intracellular metabolites of drugs like 5-fluorouracil, a well-known pyrimidine analog, can be incorporated into DNA or RNA, leading to cytotoxicity. spandidos-publications.com This suggests that certain this compound derivatives could potentially act through similar pathways, interfering with DNA replication and function, which contributes to their anticancer and antimicrobial effects. ontosight.aiencyclopedia.pub

Coordination Chemistry of 2 Hydrazinopyrimidine

2-Hydrazinopyrimidine as a Ligand in Metal Complexes

This compound is a versatile heterocyclic compound that functions as an effective ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions stems from the presence of multiple potential donor sites: the two nitrogen atoms within the pyrimidine (B1678525) ring and the two nitrogen atoms of the hydrazino (-NHNH2) substituent. This structure allows it to act as either a monodentate or a bidentate chelating agent.

In its most common coordination mode, this compound acts as a bidentate ligand. It typically coordinates to a central metal ion through one of the ring nitrogen atoms (specifically the N1 or N3 position) and the terminal amino nitrogen atom of the hydrazino group. jst.go.jp This arrangement is sterically favorable and leads to the formation of a highly stable five-membered chelate ring. rsc.org For instance, in a copper(II) complex with a derivative, 2-hydrazino-4-hydroxy-6-methylpyrimidine, the ligand coordinates in a trans configuration to the copper ion via the N3 ring nitrogen and the amino nitrogen of the hydrazino group. jst.go.jp

The versatility of this compound also allows for other coordination behaviors. Studies involving rhenium and technetium have revealed that it can exhibit different binding modes depending on the reaction conditions and the metallic core. nih.gov It has been observed to act as a monodentate ligand (η¹) or a bidentate chelating ligand (η²). nih.gov The reaction of this compound with perrhenate, for example, can yield a complex where one ligand is bidentate (η²) and another is monodentate (η¹), both bound to the same rhenium center. nih.gov This flexibility makes it a valuable building block in the design of complex coordination compounds with specific electronic and structural properties.

| Metal Ion | Ligand Derivative | Coordination Mode | Reference |

| Copper(II) | 2-hydrazino-4-hydroxy-6-methylpyrimidine | Bidentate (N3 of ring, NH2 of hydrazino group) | jst.go.jp |

| Technetium(III) | 2-hydrazino-4-(trifluoromethyl)pyrimidine | Bidentate (Chelating diazenido ligand) | rsc.org |

| Rhenium(III) | This compound | Monodentate (η¹) and Bidentate (η²) | nih.gov |

| Rhenium(III) | 2-hydrazino-4-(trifluoromethyl)pyrimidine | Bidentate (Chelating diazenido ligand) | rsc.org |

Formation of Metal Chelates

The formation of metal chelates with this compound is a direct consequence of its structure, which facilitates the chelate effect—the enhanced thermodynamic stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. gusc.lv The process involves the reaction of a metal salt with the this compound ligand in a suitable solvent, often with heating to facilitate the reaction.

The synthesis of these chelates can be tailored by controlling the reaction conditions. For example, a copper(II) chelate was formed by reacting a copper(II) salt with 2-hydrazino-4-hydroxy-6-methylpyrimidine. jst.go.jp Similarly, organohydrazide chelate complexes of technetium and rhenium have been synthesized using 2-hydrazino-4-(trifluoromethyl)pyrimidine, resulting in complexes where the ligand forms a five-membered ring with the metal center. rsc.org

Spectroscopic Characterization of Coordination Compounds

The structures and bonding in this compound metal complexes are elucidated using a combination of spectroscopic techniques, with X-ray crystallography providing definitive structural proof.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining how the ligand binds to the metal ion. Coordination of the hydrazino group's nitrogen atom to the metal is typically confirmed by a shift in the N-H stretching and bending vibrations. The disappearance or significant shift of certain bands upon complexation can indicate deprotonation and coordination. jptcp.com For related hydrazone complexes, new bands appearing in the far-IR region (typically 550-400 cm⁻¹) are assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for studying diamagnetic complexes. The chemical shifts of the protons on the pyrimidine ring and the hydrazino group are sensitive to the coordination environment. Upon complexation, the signals for protons near the coordination sites often shift, providing insight into the ligand's binding mode. researchgate.net For instance, the ¹H NMR spectra of d⁴ octahedral technetium and rhenium complexes were characteristic of diamagnetic species, which aided in their characterization. rsc.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-orbital splitting and charge-transfer transitions. For copper(II) complexes, broad bands in the visible region are typically assigned to d-d transitions, which are indicative of the coordination geometry. scispace.com Charge-transfer transitions, such as those from the ligand to the metal (LMCT), are also observed and can contribute to the color of the complexes. scispace.com

| Technique | Observation | Interpretation | Reference |

| X-ray Crystallography | Determination of precise bond lengths and angles. | Confirms coordination geometry (e.g., distorted square pyramid, octahedral) and chelate ring formation. | jst.go.jprsc.org |

| IR Spectroscopy | Shifts in ν(N-H) and δ(NH2) bands; appearance of new ν(M-N) bands. | Indicates coordination of the hydrazino group nitrogen to the metal center. | jptcp.com |

| ¹H NMR Spectroscopy | Shifts in proton signals of the pyrimidine ring and hydrazino group. | Confirms complex formation and provides structural information for diamagnetic complexes. | rsc.orgresearchgate.net |

| UV-Vis Spectroscopy | Presence of d-d transition bands and Ligand-to-Metal Charge Transfer (LMCT) bands. | Provides information on the electronic structure and coordination environment of the metal ion. | scispace.com |

Biological Activity of Metal Complexes

While this compound itself may possess some biological activity, its coordination to metal ions often leads to a significant enhancement of these properties. This potentiation is generally attributed to chelation, which can increase the lipophilicity of the complex, facilitating its transport across cell membranes. researchgate.net

Research into pyrimidine hydrazide derivatives has shown that their metal complexes can exhibit notable antimicrobial properties. A study on complexes of a 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3-4-tetrahydropyrimidine-5-carbohydrazide ligand with metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) demonstrated that the complexes had higher antibacterial activity against Staphylococcus aureus and Escherichia coli than the free ligand. ekb.eg

Furthermore, the antifungal activity of these complexes against Candida albicans and Aspergillus flavus was also evaluated, with the cadmium(II) complex showing particularly strong antifungal effects. ekb.eg The enhanced activity of the metal complexes is thought to be due to the synergistic action of the metal ion and the ligand. nih.gov The mechanism may involve the inhibition of essential cellular processes, such as protein or nucleic acid synthesis, or interference with cell wall formation. researchgate.net The biological activity of hydrazone metal complexes is a broad field of study, with reports of antibacterial, antifungal, anticancer, and antiviral activities. researchgate.netnih.gov

| Complex Type | Tested Organisms | Observed Activity | Reference |

| Pyrimidine-hydrazide complexes (Cr, Mn, Fe, Co, Ni, Cu, Zn) | Staphylococcus aureus, Escherichia coli (Bacteria) | Higher antibacterial activity than the free ligand. | ekb.eg |

| Cadmium(II)-pyrimidine-hydrazide complex | Candida albicans, Aspergillus flavus (Fungi) | Higher antifungal activity compared to other tested complexes. | ekb.eg |

| Lanthanide-hydrazone complexes | Klebsiella pneumonia, E. coli, S. aureus (Bacteria) | Good potency against Gram-positive and Gram-negative bacteria. | scilit.com |

| Lanthanide-hydrazone complexes | Candida albicans (Fungus) | Noticeable antifungal activity. | scilit.com |

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational landscape of 2-Hydrazinopyrimidine are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various properties. mdpi.comscielo.org.mx These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's structure. For instance, studies on related pyrimidine derivatives have shown that the pyrimidine ring can exhibit planar or slightly bent conformations depending on the nature and position of its substituents. mdpi.comscielo.org.mx In a study on 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives synthesized from 2-hydrazinopyrimidines, DFT calculations revealed planar conformations, although the triazole rings were not coplanar with the pyrimidine ring. mdpi.com

Theoretical calculations for a related compound, 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, using DFT at the B3LYP/6-311++G(d,p) level, have provided optimized geometric parameters. physchemres.org While not directly for this compound, these values for a similar heterocyclic system offer insight into the expected structural parameters.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrimidine Derivative Note: This data is for 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one and serves as an illustrative example of DFT-calculated parameters.

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

| Bond Length | C4-C5 | 1.537 | Bond Angle | C5-N1-C2 | 124.0 |

| Bond Length | C5-N1 | 1.385 | Bond Angle | N1-C2-N3 | 117.2 |

| Bond Length | N1-C2 | 1.378 | Bond Angle | C2-N3-C4 | 124.5 |

| Bond Length | C2-N3 | 1.389 | Bond Angle | N3-C4-C5 | 115.4 |

| Bond Length | N3-C4 | 1.470 | Bond Angle | C4-C5-N1 | 110.2 |

Data adapted from a study on a dihydropyrimidine (B8664642) derivative. physchemres.org

Conformational Stability and Energy Calculations

The study of conformational stability involves identifying the different spatial arrangements of a molecule and determining their relative energies. For flexible molecules like this compound, rotation around single bonds, such as the C-N bond of the hydrazino group, can lead to various conformers. The most stable conformation, or the global minimum on the potential energy surface, corresponds to the lowest energy state. schrodinger.com

Conformational analysis of pyrimidine derivatives is often performed by systematically rotating specific dihedral angles and calculating the energy at each step using DFT methods. memphis.edu This potential energy scan helps to identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them. The relative energies of these conformers are typically reported in kcal/mol. For many organic molecules, the staggered conformations are generally lower in energy than the eclipsed conformations due to reduced steric hindrance. schrodinger.com

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are held together by a network of intermolecular interactions, which dictate the crystal packing. Understanding these interactions is crucial for predicting the material's physical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.govmdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. scirp.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Pyrimidine Derivative Note: This data is for 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile and is illustrative.

| Contact Type | Contribution (%) |

| N···H/H···N | 28.4 |

| H···H | 24.5 |

| C···H/H···C | 21.4 |

| Cl···H/H···Cl | 16.1 |

Data derived from a study on a pyrido[1,2-a]pyrimidine (B8458354) derivative.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. mdpi.comnih.gov Within the QTAIM framework, the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) are used to classify the nature of the interaction.

For hydrogen bonds, which are expected to be significant in the crystal structure of this compound, the presence of a BCP between the hydrogen donor and acceptor is indicative of an interaction. The values of ρ(r) and ∇²ρ(r) at the BCP provide quantitative information about the strength and nature of the bond. Generally, for hydrogen bonds, ρ(r) values range from 0.002 to 0.034 atomic units (au), and ∇²ρ(r) values range from 0.024 to 0.139 au. mdpi.com QTAIM analysis has been applied to various pyrimidine derivatives to characterize both intra- and intermolecular hydrogen bonds. nih.govresearchgate.net

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. schrodinger.comnih.gov In drug discovery, it is widely used to predict the binding affinity and mode of interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy using a scoring function. Lower binding energies generally indicate a more stable complex and potentially higher biological activity. Docking studies on various pyrimidine derivatives have been performed against numerous cancer-related targets, such as dihydrofolate reductase (DHFR) and topoisomerase II. nih.govnih.gov For example, new pyrimidine derivatives containing a hydrazino group have been designed and evaluated for their anticancer properties, with molecular docking used to predict their inhibitory potential against topoisomerase II. nih.gov

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives against a Cancer Target Note: This data is for substituted pyridine (B92270) and pyrimidine derivatives against the Eg5 enzyme and is for illustrative purposes.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

| Pyridine Derivative 5m | -9.52 | 0.105 |

| Pyrimidine Derivative 4r | -7.67 | 2.39 |

Data from a study on substituted pyridine and dihydropyrimidine-2(1H)-one scaffolds. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein, providing a rationale for the observed or predicted biological activity. bsmiab.org

Ligand-Protein Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. diva-portal.org This method helps in understanding the binding mode and affinity, which is often quantified by a scoring function that estimates the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex. dergipark.org.tr The interactions between the ligand and the amino acid residues of the protein's binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for its biological activity. youtube.com

While specific molecular docking studies detailing the binding affinity and interactions of this compound are not extensively documented in readily available literature, research on its derivatives provides valuable insights. For instance, molecular docking studies on pyrimidine derivatives have been instrumental in identifying potential inhibitors for various protein targets. nih.govnih.gov

In a broader context, studies on various pyrimidine derivatives have demonstrated their potential to interact with the active sites of enzymes and receptors. For example, molecular docking simulations of pyrazolo-pyrimidinone derivatives bearing a hydrazide-hydrazone moiety have been used to explore their binding interactions with anticancer targets like the epidermal growth factor receptor (EGFR). nih.gov Similarly, docking studies on other pyrimidine analogs have been performed against targets such as dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. nih.gov These studies typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand within the active site.

A hypothetical molecular docking scenario of this compound would likely involve the hydrazine (B178648) group and the pyrimidine ring's nitrogen atoms acting as hydrogen bond donors and acceptors, respectively. The aromatic pyrimidine ring could also participate in π-π stacking or hydrophobic interactions with corresponding residues in a protein's active site.

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Derivative Class | Protein Target | Key Findings |

| Pyrazolo-pyrimidinones | Epidermal Growth Factor Receptor (EGFR) | High binding affinity towards the 'Erlotinib' binding domain of the tyrosine kinase enzyme. nih.gov |

| Thieno[3,2-d]pyrimidines | Anaplastic Lymphoma Kinase (ALK) | Docking results suggested that different groups on the core parts of the compounds could enhance biological activities. thieme-connect.com |

| Pyrimidine-Coumarin-Triazoles | Dihydrofolate Reductase (DHFR) | Designed compounds showed good binding affinity towards DHFR, a key enzyme in breast cancer. mdpi.com |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | Not specified in abstract | Used in conjunction with 3D-QSAR to guide rational drug design. nih.gov |

This table is illustrative and based on studies of pyrimidine derivatives, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govslideshare.net These models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors with the activity of a series of compounds. youtube.com The goal of QSAR studies is to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for their biological effects. acs.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools in this domain. japsonline.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to derive a correlation with their biological activities.

While a specific QSAR study for a series of compounds centered solely on the this compound scaffold is not prominently available, numerous QSAR analyses have been conducted on broader classes of pyrimidine derivatives. mdpi.comacs.orgthieme-connect.combenthamdirect.comnih.govbohrium.comnih.govjmchemsci.com For instance, a study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives established CoMFA and CoMSIA models to investigate their structure-activity relationships as potential antitumor agents. nih.gov The resulting 3D contour maps from such studies provide a visual representation of the regions where modifications to the molecule would likely enhance or diminish its activity. nih.gov

A typical QSAR study on a series of this compound derivatives would involve the following steps:

Synthesis and biological evaluation of a set of related compounds.

Calculation of molecular descriptors for each compound. These can include electronic, steric, hydrophobic, and topological parameters.

Development of a mathematical equation that correlates the descriptors with the biological activity.

Validation of the model to ensure its predictive power.

The generated QSAR models can then be used to guide the design of new derivatives with potentially improved activity. nih.gov

Table 2: Key Parameters in a 3D-QSAR Study of Thieno[3,2-d]pyrimidine Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated correlation coefficient) | 0.436 | 0.706 |

| r² (non-cross-validated correlation coefficient) | 0.937 | 0.947 |